Product packaging for 5-(3-Cyanophenyl)nicotinamide(Cat. No.:CAS No. 1346691-56-2)

5-(3-Cyanophenyl)nicotinamide

Cat. No.: B11879838
CAS No.: 1346691-56-2
M. Wt: 223.23 g/mol
InChI Key: MILLXBZKCRSTME-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)nicotinamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of nicotinamide derivatives, which are extensively studied for their role in biological systems and as scaffolds for drug discovery . The structure combines a nicotinamide moiety with a 3-cyanophenyl group, making it a potential intermediate for the synthesis of more complex molecules or a candidate for screening in biological assays. Researchers value this compound for its potential use in developing enzyme inhibitors. Nicotinamide derivatives are known to be key components in inhibitors for enzymes like xanthine oxidase (XO) and nicotinamide N-methyltransferase (NNMT) . XO inhibitors are investigated for conditions like hyperuricemia and gout , while NNMT inhibitors are a emerging area of interest in cancer and metabolic disease research . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O B11879838 5-(3-Cyanophenyl)nicotinamide CAS No. 1346691-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346691-56-2

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

5-(3-cyanophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9N3O/c14-6-9-2-1-3-10(4-9)11-5-12(13(15)17)8-16-7-11/h1-5,7-8H,(H2,15,17)

InChI Key

MILLXBZKCRSTME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)N)C#N

Origin of Product

United States

Synthetic Methodologies for 5 3 Cyanophenyl Nicotinamide and Analogues

The synthesis of 5-(3-Cyanophenyl)nicotinamide and its analogues involves sophisticated chemical strategies, often beginning with simpler, commercially available precursors. A common approach to synthesizing the core structure of 5-arylnicotinamides involves a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds.

A typical synthesis for this compound proceeds through a multi-step protocol. The process often initiates with the formation of a nicotinic acid derivative, which is then converted to the final amide. For instance, the synthesis can start from 5-bromonicotinic acid and 3-cyanophenylboronic acid. These two compounds undergo a palladium-catalyzed Suzuki coupling to form 5-(3-cyanophenyl)nicotinic acid. vulcanchem.combldpharm.com This intermediate is then subjected to an amidation reaction to yield the target compound, this compound.

The synthesis of analogues, such as the isomeric 5-(2-Cyanophenyl)nicotinamide, follows a similar logic. It can be prepared through a condensation reaction between nicotinamide (B372718) and 2-cyanobenzaldehyde, often facilitated by an acid catalyst. smolecule.com

More complex analogues, particularly those with biological relevance like NAD (Nicotinamide Adenine (B156593) Dinucleotide) analogues, utilize a combination of chemical and enzymatic synthesis steps. mdpi.com These methods allow for the precise construction of intricate molecular architectures. For example, multi-component reactions, such as the Hantzsch-type reaction, are employed for creating novel nicotinamide derivatives, although these can sometimes be limited by low yields and the formation of by-products. rsc.org

Synthetic Route Starting Materials Key Reactions Product
Route 15-bromonicotinic acid, 3-cyanophenylboronic acidSuzuki Coupling, AmidationThis compound
Route 2Nicotinamide, 2-cyanobenzaldehydeCondensation Reaction5-(2-Cyanophenyl)nicotinamide smolecule.com
Route 3Chalcones, β-ketoamides, ammonium (B1175870) acetateHantzsch-type [3+3] aza-annulationNicotinamide derivatives rsc.org

Advanced Characterization Techniques in Synthetic Verification

Enzymatic Inhibition Profiles

Nicotinamide N-Methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of the S-adenosylmethionine (SAM) cycle. nih.govuniversiteitleiden.nl It catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (B1211872) (MNA), using SAM as the methyl donor. universiteitleiden.nlacs.org Overexpression of NNMT has been implicated in various diseases, including cancer, diabetes, obesity, and neurodegenerative disorders, making it a significant therapeutic target. nih.govnih.govmdpi.com

Research has identified this compound as a potent inhibitor of NNMT. In one study, it was used as a reference compound and exhibited a half-maximal inhibitory concentration (IC50) value of 0.010 μM. nih.gov The potency of such inhibitors is influenced by their structural features, which allow for specific interactions within the NNMT active site. For instance, the position of the amide group on the aromatic ring is critical, with the meta-substituted amide, as seen in this compound, showing significantly higher potency compared to a para-substituted analogue. nih.gov This suggests that the specific orientation of the cyanophenyl group within the enzyme's binding pocket is crucial for its inhibitory activity.

The development of potent NNMT inhibitors often involves creating bisubstrate analogues that mimic both nicotinamide and the SAM cofactor. acs.orgresearchgate.net These inhibitors can achieve high potency, with some exhibiting IC50 values in the low nanomolar range. acs.orgresearchgate.net Modeling studies and analytical techniques provide insights into the binding modes of these inhibitors, highlighting the importance of features like electron-deficient aromatic groups and specific linkers for optimal interaction with the enzyme. acs.org

Inhibition of NNMT by compounds like this compound directly affects cellular nicotinamide metabolism. NNMT plays a key role in regulating the levels of nicotinamide, which is a precursor for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govnih.govwikipedia.org By inhibiting NNMT, the pool of nicotinamide available for the NAD+ salvage pathway is increased. mdpi.com

The NAD+ salvage pathway is a critical route for NAD+ biosynthesis, and its rate-limiting enzyme is nicotinamide phosphoribosyltransferase (NAMPT). mdpi.comfrontiersin.org NNMT and NAMPT have a co-evolved relationship to maintain low cellular levels of nicotinamide, which can otherwise inhibit NAD+-consuming enzymes. nih.gov Thus, NNMT inhibition can lead to an increase in intracellular NAD+ levels, a molecule central to cellular energy metabolism, DNA repair, and signaling. wikipedia.orguib.no

The impact of NNMT on the SAM/S-adenosyl-L-homocysteine (SAH) balance also has downstream consequences, indirectly influencing gene expression through epigenetic mechanisms. nih.gov

The regulation of nicotinamide and NAD+ levels by NNMT is vital for maintaining cellular homeostasis. mdpi.comnih.gov Dysregulation of NNMT expression and activity is linked to a variety of diseases. nih.gov Overexpression of NNMT is a prominent feature in several human cancers, where it is believed to support the metabolic shift towards glycolysis known as the Warburg effect and promote cancer cell survival and metastasis. nih.gov

In the context of obesity and metabolic diseases, NNMT is expressed in adipose tissue and its activity can influence cellular metabolism. mdpi.comnih.gov Studies in disease models have shown that modulating NNMT activity can impact cellular processes like mitochondrial biogenesis and redox homeostasis. nih.gov For example, in models of mitochondrial diseases, altered iron metabolism and lipid peroxidation have been observed, and maintaining cellular homeostasis is crucial. mdpi.com Furthermore, in neurodegenerative diseases like spinocerebellar ataxia type 7, NAD+ depletion and subsequent Sirt1 dysfunction have been implicated, highlighting the importance of the nicotinamide pathway in neuronal health. researchgate.net

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. sci-hub.semdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other health issues. sci-hub.se XO is also a source of reactive oxygen species (ROS), which can contribute to oxidative stress. sci-hub.semdpi.com

While direct inhibitory data for this compound on xanthine oxidase is not extensively detailed in the provided search results, studies on related N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives offer valuable insights. A series of these compounds were synthesized and evaluated for their XO inhibitory potential, with one of the most active derivatives showing an IC50 value of 0.3 μM and exhibiting a mixed-type inhibition. nih.gov This suggests that the nicotinamide scaffold coupled with a cyanophenyl group can effectively inhibit XO.

Structure-activity relationship (SAR) studies on these and other XO inhibitors have highlighted the importance of specific structural features. For instance, the isonicotinoyl moiety was found to be important for XO inhibition, and a benzyl (B1604629) ether tail linked to the benzonitrile (B105546) favored inhibitory potency. nih.govscispace.com The position of the cyano group on the phenyl ring has also been shown to be a significant determinant of activity in other classes of XO inhibitors. nih.gov

The potency of various XO inhibitors can be seen in the following table:

Compound ClassMost Active CompoundIC50 Value (μM)Inhibition Type
N-(4-alkoxy-3-cyanophenyl)nicotinamide derivativesCompound 260.3Mixed
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazidesCompound 120.084Mixed
2-mercapto-6-phenyl pyrimidine-4-carboxylic acidsCompound 130.132Mixed
2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid analoguesCompound 180.0288Mixed
N-(1,3-diaryl-3-oxopropyl)amidesCompound 62.45Not Specified
1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanolCompound 5c0.71Not Specified
dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylateCompound 6g0.73Not Specified
Structural Determinants for Enzyme-Ligand Interactions

The molecular architecture of this compound is pivotal to its interaction with biological enzymes. The structure features a nicotinamide core, which is a recognized motif for enzymes that utilize nicotinamide adenine dinucleotide (NAD+), and a cyanophenyl group that provides specific points of interaction.

Docking studies on related cyanophenyl-nicotinamide conjugates targeting Poly(ADP-ribose) polymerase 1 (PARP-1) have shown that the nicotinamide and 4-cyanophenyl ring systems are key to achieving high potency. researchgate.net For inhibitors of Nicotinamide N-methyltransferase (NNMT), another key target, the presence of an electron-deficient aromatic ring, such as a cyanophenyl group, is crucial for potent inhibition. acs.org Crystal structures of NNMT reveal that its active site contains a tyrosine residue (Y204) which engages in π-π stacking interactions with the aromatic group of inhibitors. acs.org The cyano-substituted phenyl ring in this compound is therefore critical for enhancing binding affinity within the active sites of target enzymes like NNMT and PARP-1. researchgate.netacs.org These interactions are fundamental to its inhibitory potential.

Interactions with Other Biological Enzyme Systems

Research indicates that this compound and its structural relatives primarily interact with enzymes involved in NAD+ metabolism. Two significant enzyme systems are notably affected:

Poly(ADP-ribose) polymerase (PARP): Nicotinamide derivatives are well-established as inhibitors of PARP enzymes, particularly PARP-1. nih.govmdpi.com They function as competitive inhibitors by mimicking the nicotinamide portion of the NAD+ substrate, binding to the enzyme's catalytic domain. mdpi.comoncoscience.us Docking studies of cyanophenyl-nicotinamide conjugates have predicted strong binding affinities to PARP-1, suggesting a potential to inhibit its activity. researchgate.net

Nicotinamide N-methyltransferase (NNMT): This enzyme is responsible for the methylation of nicotinamide and is implicated in various metabolic diseases and cancers. acs.org Research on bisubstrate mimics has shown that compounds incorporating a 3-cyanophenyl group are potent inhibitors of NNMT. acs.org The cyanophenyl moiety enhances binding to the enzyme's active site, making this class of compounds a subject of interest for developing therapeutic agents targeting NNMT.

Molecular and Cellular Target Engagement

The interaction of this compound with its enzymatic targets initiates a cascade of effects on various cellular pathways.

Modulation of Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Levels

NAD+ is a central coenzyme in cellular metabolism, essential for both redox reactions and as a substrate for signaling enzymes like PARPs and sirtuins. embopress.orgwikipedia.org The balance between its oxidized (NAD+) and reduced (NADH) forms is critical for cellular health. wikipedia.org Enzymes such as PARP-1 and NNMT are significant consumers of NAD+. nih.govoulu.fi By inhibiting these enzymes, this compound can reduce the degradation of NAD+, potentially leading to an increase in intracellular NAD+ levels. mdpi.comnih.gov This preservation of the NAD+ pool can, in turn, affect a multitude of cellular processes, including energy metabolism and stress responses. embopress.org

Furthermore, NAD+ can be phosphorylated to form Nicotinamide Adenine Dinucleotide Phosphate (NADP+). mdpi.com NADP+ and its reduced form, NADPH, are crucial for anabolic pathways and antioxidant defense. embopress.orgmdpi.com While the direct effect of this compound on the NADP+/NADPH ratio is not extensively detailed, its influence on the primary NAD+ pool suggests a potential indirect modulation of NADP+ levels.

Table 1: Predicted Effects of this compound on NAD+ Metabolism

Target EnzymeAction of CompoundConsequence on NAD+
PARP-1Competitive InhibitionDecreased NAD+ Consumption
NNMTInhibitionDecreased NAD+ Consumption
SirtuinsFeedback InhibitionDecreased NAD+ Consumption

This table is based on the known functions of related nicotinamide compounds.

Influence on Sirtuin Family Protein Activity

The sirtuin family of proteins are NAD+-dependent deacetylases that regulate a wide array of cellular functions, including transcription, genome stability, and metabolism. acs.orgaging-us.com The enzymatic reaction of sirtuins cleaves NAD+ to produce nicotinamide (NAM) and 2'-O-acetyl-ADP-ribose. aging-us.com

Nicotinamide itself acts as a feedback inhibitor of sirtuin activity. nih.govnih.gov As a nicotinamide derivative, this compound is anticipated to exert a similar inhibitory effect on the sirtuin family. This inhibition occurs because the compound competes with NAD+ at the enzyme's active site. While direct studies on this compound are limited, the established mechanism for nicotinamide provides a strong basis for its expected influence on sirtuins like SIRT1. acs.orgnih.gov However, it is noteworthy that in cellular environments, the administration of nicotinamide can sometimes lead to a subsequent stimulation of SIRT1 activity, as the cell rapidly converts the inhibitor (NAM) into the substrate (NAD+), complicating the net effect. nih.govnih.gov

Participation in DNA Repair Mechanisms via PARP-1 Pathway Modulation

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in detecting DNA damage and signaling for its repair, particularly in the base excision repair (BER) pathway. nih.govmdpi.com Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site and uses NAD+ as a substrate to synthesize poly(ADP-ribose) chains, which recruit other DNA repair proteins. nih.govoaepublish.com

As a nicotinamide-mimicking compound, this compound is predicted to act as a competitive inhibitor of PARP-1. mdpi.comoncoscience.us This inhibition prevents the synthesis of poly(ADP-ribose) and traps PARP-1 on the DNA. The persistence of these PARP-DNA complexes can lead to the stalling of replication forks, generating more severe DNA double-strand breaks. oncoscience.usoaepublish.com In cells with deficient homologous recombination repair pathways (such as those with BRCA mutations), this accumulation of double-strand breaks cannot be effectively repaired, leading to cell death—a concept known as synthetic lethality. oaepublish.com

Table 2: Role of PARP-1 in Cellular Processes

ProcessFunction of PARP-1Effect of Inhibition by this compound
DNA RepairDetects single-strand breaks and recruits repair machinery. nih.govImpedes single-strand break repair, leading to double-strand breaks. oaepublish.com
Gene TranscriptionActs as a coactivator for transcription factors like NF-κB. nih.govSuppresses the expression of inflammatory genes. nih.gov
Cell FateDetermines cell survival, apoptosis, or necrosis based on DNA damage intensity. researchgate.netCan promote apoptosis in cancer cells with deficient DNA repair. oaepublish.com

Anti-inflammatory Pathways, Including NF-κB Regulation

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, and cell survival. nih.govnih.gov The NF-κB signaling pathway can be activated by various stimuli, including proinflammatory cytokines and microbial products. nih.govspringermedizin.de

There is a significant link between PARP-1 activity and the NF-κB pathway. PARP-1 has been identified as a transcriptional coactivator of NF-κB. nih.gov By inhibiting PARP-1, this compound can indirectly suppress the activation of NF-κB. This leads to a downregulation of NF-κB target genes, which include many proinflammatory cytokines like TNF-α and interleukins. nih.govnih.gov The inhibition of PARP-1 has been shown to reduce inflammatory stress, demonstrating the therapeutic potential of PARP inhibitors in managing inflammatory conditions. nih.gov

Contribution to Cellular Energy Metabolism Regulation

The biological activity of this compound and its structural analogs is closely tied to the regulation of cellular energy metabolism. The primary mechanism appears to be through the modulation of Nicotinamide N-methyltransferase (NNMT), a key enzyme in nicotinamide metabolism. nih.govacs.org NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide, using S-adenosyl-l-methionine (SAM) as the methyl donor. nih.govmdpi.com

This enzymatic reaction has direct implications for cellular energy homeostasis. The substrate, nicotinamide (a form of vitamin B3), is a critical precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+). nih.govwikipedia.org NAD+ is an essential coenzyme that functions as an electron carrier in redox reactions, which are fundamental to the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. wikipedia.org

By inhibiting NNMT, cyanophenyl-nicotinamide derivatives can influence the metabolic fate of nicotinamide. This modulation can alter the pool of nicotinamide available for the NAD+ salvage pathway, thereby impacting cellular energy levels. nih.gov In certain cancer cells, increased expression of NNMT has been correlated with enhanced mitochondrial function and ATP synthesis. mdpi.com The ability of nicotinamide itself to prevent cellular ATP loss underscores the importance of pathways that regulate its availability. nih.gov

The table below summarizes the key molecular components and pathways implicated in the metabolic influence of nicotinamide derivatives.

Pathway/ComponentRolePotential Modulation by Nicotinamide Derivatives
Nicotinamide N-methyltransferase (NNMT) Catalyzes the methylation of nicotinamide. nih.govInhibition by cyanophenyl-nicotinamide structures. acs.orgsmolecule.com
Nicotinamide (Vitamin B3) Precursor for NAD+ synthesis. wikipedia.orgAvailability for NAD+ synthesis may be altered. nih.gov
NAD+ Synthesis (Salvage Pathway) Produces the essential coenzyme NAD+ from nicotinamide. wikipedia.orgRate may be influenced by nicotinamide availability.
Cellular Respiration / ATP Production Generates cellular energy (ATP) using NAD+ as a coenzyme. wikipedia.orgOverall energy homeostasis may be affected. nih.govnih.gov

Ligand-Receptor Interactions and Functional Modulation

The functional effects of this compound and related compounds are driven by specific molecular interactions with protein targets, primarily enzymes. Research has consistently identified Nicotinamide N-methyltransferase (NNMT) as a principal target for this class of molecules. acs.orgsmolecule.com

The interaction is one of potent inhibition, where the compounds bind effectively to the enzyme's active site. smolecule.com The inclusion of a cyanophenyl group in the molecule's structure is reported to enhance binding affinity through specific interactions with amino acid residues within the NNMT active site. smolecule.com This strong binding prevents the natural substrate, nicotinamide, from being methylated, thus modulating the enzyme's function.

Quantitative studies on closely related structural analogs highlight the potency of these interactions. A bisubstrate inhibitor featuring a para-cyano aromatic group (in the 4-position of the phenyl ring) was found to be exceptionally potent, exhibiting a half-maximal inhibitory concentration (IC50) value of 3.7 nM against NNMT. acs.org This places it among the most active NNMT inhibitors discovered to date. acs.org

Beyond NNMT, other potential protein interactions have been explored for related structures. Computational docking studies on a 4-cyanophenyl-nicotinamide conjugate suggested a high binding affinity for Poly (ADP-ribose) polymerase 1 (PARP1), another important enzyme involved in cellular signaling and DNA repair. researchgate.net

The table below details the specific ligand-receptor interactions identified for this class of compounds.

Target ProteinType of InteractionQuantitative Data (for related compounds)
Nicotinamide N-methyltransferase (NNMT) Enzyme Inhibition. smolecule.comIC50 = 3.7 nM (for a para-cyano analog). acs.org
Poly (ADP-ribose) polymerase 1 (PARP1) Enzyme Inhibition (Predicted). researchgate.netBinding Affinity = -9.0 to -11.0 Kcal/mol (Docking study). researchgate.net

These specific and high-affinity interactions underscore the potential of cyanophenyl-nicotinamide derivatives to selectively modulate the function of key enzymes involved in cellular metabolism and signaling.

Evolution of Research on Cyanophenyl Substituted Pyridinecarboxamides

Strategic Approaches to Core Scaffold Construction

The formation of the fundamental nicotinamide (B372718) (pyridine-3-carboxamide) core is the initial critical phase in the synthesis of this compound. This can be achieved through various established and emerging chemical and biological methods.

Conventional Synthetic Pathways for Nicotinamide Derivatives

Conventional methods for synthesizing the nicotinamide scaffold often begin with readily available pyridine precursors. A common approach involves the use of nicotinic acid (niacin). For instance, nicotinic acid can be converted to its more reactive acid chloride form, nicotinoyl chloride, by treatment with reagents like thionyl chloride. tandfonline.comwisdomlib.org This activated intermediate can then be reacted with various amines to form the corresponding nicotinamide derivatives. tandfonline.comwisdomlib.org

Biocatalytic Synthesis and Enzymatic Engineering Relevance to Nicotinamide Precursors

In recent years, biocatalytic methods have gained significant attention for the synthesis of nicotinamide and its precursors due to their high selectivity, mild reaction conditions, and environmentally friendly nature. nih.gov Enzymes such as nitrilases are employed for the conversion of 3-cyanopyridine (B1664610) to nicotinamide, offering a highly specific alternative to chemical hydrolysis. nih.gov

Metabolic and enzymatic engineering have further expanded the possibilities for producing nicotinamide precursors like nicotinamide mononucleotide (NMN). mdpi.comnih.govacs.org These biological routes can be broadly categorized into fermentation and enzyme-catalyzed methods. acs.org Key enzymes in these pathways, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide riboside kinase (NRK), are central to the "salvage pathways" that recycle nicotinamide back into the NAD⁺ biosynthetic route. mdpi.comnih.gov Researchers have focused on engineering these enzymes to improve their activity and stability, thereby enhancing the efficiency of NMN production. nih.govresearchgate.net For example, protein engineering has been used to increase the catalytic efficiency of ribose-phosphate diphosphokinase (PRS) and NAMPT, which are rate-limiting enzymes in the synthesis of NMN from D-ribose. nih.gov Furthermore, enzymatic cascades have been designed to produce various NAD⁺ precursors, demonstrating the versatility of biocatalysis in this field. nih.govbohrium.com

Targeted Synthesis of 3-Cyanophenyl-Substituted Nicotinamide Scaffolds

The introduction of the 3-cyanophenyl group at the 5-position of the nicotinamide ring is a pivotal step that defines the target molecule. This is typically accomplished through modern cross-coupling reactions that allow for the precise formation of a carbon-carbon bond between the two aromatic systems.

Introduction of the Cyanophenyl Moiety

The most prevalent and effective method for introducing the 3-cyanophenyl group onto the nicotinamide scaffold is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. In the context of synthesizing this compound, this typically involves the reaction between a 5-halonicotinamide (e.g., 5-bromonicotinamide) and 3-cyanophenylboronic acid.

The general reaction scheme is as follows:

A 5-halonicotinamide reacts with 3-cyanophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.

This powerful reaction is widely used for creating biaryl structures and has been successfully applied to the synthesis of various substituted biphenyls, polyolefins, and styrenes. wikipedia.org The versatility of the Suzuki coupling allows for a broad range of functional groups to be tolerated on both coupling partners, making it highly suitable for complex molecule synthesis. mdpi.commdpi.com

Regioselective Synthesis and Isomeric Considerations

Achieving the correct regiochemistry—that is, ensuring the cyanophenyl group attaches specifically at the C5 position of the pyridine ring—is a critical challenge in the synthesis. The electronic properties of the pyridine ring, being electron-deficient, influence its reactivity towards substitution reactions. beilstein-journals.org Direct functionalization of the pyridine C-H bonds is an area of active research, but controlling the position of substitution (C2, C3, or C4) can be difficult. rsc.org

In the synthesis of 5-substituted nicotinamides, starting with a pre-functionalized nicotinamide, such as 5-bromonicotinamide, provides a robust solution for ensuring regioselectivity. The bromine atom at the C5 position directs the palladium-catalyzed cross-coupling reaction to occur specifically at that site, thus avoiding the formation of other isomers. dovepress.com The study of pyridine carboxylic acid isomers and their derivatives is crucial for understanding how substitution patterns affect the molecule's properties and for developing selective synthetic methods. dovepress.com Research into the regioselective synthesis of substituted pyrazoles and other heterocycles has highlighted the importance of reaction conditions and directing groups in controlling isomeric outcomes. organic-chemistry.orgthieme.dersc.org

The following table summarizes the key reactants and their roles in the regioselective synthesis of this compound via Suzuki coupling.

ReactantRolePurpose in Synthesis
5-BromonicotinamideSubstrate (Organohalide)Provides the nicotinamide core and the specific site (C5) for coupling.
3-Cyanophenylboronic acidReagent (Organoboron)Provides the 3-cyanophenyl moiety to be attached to the nicotinamide ring.
Palladium Catalyst (e.g., Pd(PPh₃)₄)CatalystFacilitates the carbon-carbon bond formation between the two aromatic rings.
Base (e.g., Na₂CO₃, K₂CO₃)ActivatorRequired for the transmetalation step in the catalytic cycle of the Suzuki reaction.

Exploration of Novel Reaction Mechanisms and Conditions

Research into the synthesis of nicotinamide derivatives continues to evolve, with a focus on developing more efficient, sustainable, and versatile methods. Novel multi-component reactions (MCRs) are being explored to construct complex nicotinamide structures in a single step. For example, a tandem four-component reaction has been developed for the synthesis of nicotinimidamides, a class of nicotinamide derivatives. rsc.orgrsc.org

Advances in catalysis also play a significant role. New palladium catalysts with specialized ligands, such as N-heterocyclic carbenes (NHCs), are being developed to improve the efficiency of Suzuki-Miyaura couplings, even with sterically hindered or less reactive substrates. organic-chemistry.org Furthermore, photochemical methods are emerging as a novel way to functionalize pyridine rings. For instance, the photochemical valence isomerization of pyridine N-oxides has been shown to achieve selective C3 hydroxylation, opening new avenues for derivatization. acs.org These cutting-edge approaches highlight the ongoing effort to refine the synthesis of complex molecules like this compound, aiming for greater efficiency and structural diversity.

An in-depth analysis of the chemical compound this compound, this article explores the methodologies behind its synthesis and the advanced techniques used for its structural verification.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Requirements for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For nicotinamide-based compounds, SAR studies have identified several key pharmacophoric features that are crucial for their interaction with biological targets like enzymes and receptors.

Commonly, the pharmacophoric model for nicotinamide-based inhibitors includes:

A Heteroaromatic Ring: This "head" region, typically the nicotinamide (B372718) scaffold itself, is vital for occupying catalytic ATP binding domains in kinases. The nitrogen atom of the pyridine (B92270) ring is often critical for forming hydrogen bonds with amino acid residues, such as Cys919, in the hinge region of the target protein. mdpi.com

A Hydrogen-Bonding Moiety: The amide group of the nicotinamide is a key hydrogen-bonding feature that contributes to the binding affinity.

A Linker Segment: This component connects the core heteroaromatic ring to other parts of the molecule and occupies the space near the gatekeeper residues of the target. The nature, length, and rigidity of the linker are critical for optimal potency. mdpi.comnih.gov

A Hydrophobic Moiety: A bulky, hydrophobic group is often required for effective biological inhibition, suggesting it interacts with a corresponding hydrophobic pocket in the target protein. auhs.edu

In the context of Nicotinamide N-methyltransferase (NNMT) inhibitors, a potent bisubstrate inhibitor was found to have key interactions involving the adenosine (B11128), amino acid, and nicotinamide-mimicking moieties, where the relative spacing and orientation are critical for potency. universiteitleiden.nl For inhibitors of VEGFR-2, the nicotinamide moiety has been successfully utilized as a headgroup to maintain the essential hydrogen-bonding interaction at the enzyme's hinge region. mdpi.com

Impact of the 3-Cyanophenyl Group's Position and Electronic Properties

The 3-cyanophenyl group is a significant component of the molecule, and its specific substitution pattern and electronic nature play a crucial role in determining biological activity. The cyano (-CN) group is a strong electron-withdrawing group, which influences the electronic distribution of the phenyl ring and can participate in specific interactions.

Research on nicotinamide-mimicking moieties for NNMT inhibition has shown that the position of electron-withdrawing substituents like the cyano group is critical. Studies comparing different substitution patterns on a styrene (B11656) moiety designed to mimic nicotinamide revealed that electron-withdrawing groups are most effective when located at the para-position on the aromatic ring. diva-portal.org This preference is attributed to a combination of structural complementarity within the binding pocket and favorable π-π stacking interactions between the electron-poor aromatic ring of the inhibitor and tyrosine residues (e.g., Y204) in the enzyme's active site. diva-portal.org

While a para-substitution might be favored in some contexts, the meta-position of the cyano group in 5-(3-Cyanophenyl)nicotinamide still provides the necessary electronic properties and spatial orientation for activity against other targets. For instance, in a series of N-aryl-N'-chroman-4-yl)ureas, the N-3-cyanophenyl substituted compound was selected for its potent antiproliferative activity against glioma cells. uliege.be This indicates that the optimal position of the cyano group is target-dependent. The substitution of a 5-(4-cyanophenyl) moiety in other scaffolds has also been explored, suggesting that this group is well-tolerated and can be modified to fine-tune activity. nih.gov

Influence of Modifications to the Nicotinamide Core Structure

The nicotinamide core is a foundational element, and modifications to this structure can have profound effects on biological activity. Its structural integrity is often essential for maintaining key interactions with the target protein.

SAR studies have demonstrated that even minor changes to the nicotinamide core can lead to a significant loss of activity. For example, replacing the nicotinamide core with a terephthalamide (B1206420) or an N-methyl nicotinamide resulted in a considerable decrease in androgen receptor antagonist activity. auhs.edu This highlights the specific requirement for the unsubstituted amide and the precise geometry of the pyridine ring for effective binding.

In another study on NAD analogues as CD38 NADase inhibitors, it was observed that analogues where a purine (B94841) ring was replaced by nicotinamide showed obviously decreased activities. mdpi.com This suggests that for certain enzymes, the nicotinamide scaffold, while important, may be a less effective binding element compared to other heterocyclic systems. Conversely, incorporating the nicotinamide scaffold into different molecular frameworks, such as spirocyclic structures, can yield highly potent and selective inhibitors for targets like histone deacetylases (HDACs). researchgate.net These findings collectively indicate that the nicotinamide core is not merely a passive scaffold but an active participant in molecular recognition, whose contribution is highly sensitive to structural alteration.

Significance of Linkers and Peripheral Substituents on Biological Potency

Linkers that connect the core pharmacophores and peripheral substituents that decorate the molecule's exterior are critical for modulating biological potency, selectivity, and pharmacokinetic properties.

Linker Modifications: The linker bridging the nicotinamide-mimicking moiety and other parts of the molecule plays a crucial role. SAR studies on NNMT inhibitors have emphasized that a carefully chosen linker, in terms of both length and rigidity, is required for high potency. nih.gov A comparison of different linkers revealed that a three-carbon trans-alkene linker was optimal for connecting the substrate and cofactor mimics in a series of potent NNMT inhibitors. nih.gov Reducing this C=C double bond to a saturated three-carbon linker increased the IC₅₀ value more than tenfold, although the resulting compound still showed high potency. diva-portal.org In contrast, truncated linkers or replacing a core amine with an amide linkage led to a clear drop in activity. diva-portal.org

Compound/ModificationLinker TypeIC₅₀ (µM)Reference
Lead Inhibitor (17u)trans-alkene0.0037 nih.govdiva-portal.org
Saturated Linker (26)Saturated C30.054 diva-portal.org
Propargyl Spacer (28)Propargyl0.069 diva-portal.org
Truncated Analogue (25)Truncated2.78 diva-portal.org
Amide Linkage (29)Amide>25 diva-portal.org

Peripheral Substituents: Substituents on the periphery of the molecule can significantly impact activity. In the development of androgen receptor antagonists, nicotinamides bearing sterically bulky alkoxy groups on a terminal isoquinoline (B145761) ring led to a significant inhibition of cancer cell growth. auhs.edu Similarly, for a series of SIRT inhibitors, the presence of a bulky tert-butoxycarbonylamino group was preferred over smaller carbamate (B1207046) moieties or an unsubstituted amino group, the latter of which caused a complete loss of activity. uliege.be This suggests a requirement for a bulky hydrophobic moiety to occupy a specific pocket in the target protein. auhs.edu

Comparative SAR Analysis with Isonicotinamide (B137802) Analogues

Isonicotinamide, a structural isomer of nicotinamide where the carboxamide group is at the 4-position of the pyridine ring, provides a valuable tool for SAR studies. Comparing the activity of nicotinamide and isonicotinamide derivatives can reveal the importance of the substituent's position on the pyridine ring for target binding.

In the design of novel xanthine (B1682287) oxidase (XO) inhibitors, a series of N-(4-alkoxy-3-cyanophenyl) derivatives of both isonicotinamide and nicotinamide were synthesized and evaluated. nih.govscispace.com The results indicated that the isonicotinoyl moiety played a significant role in the inhibition. scispace.com Molecular modeling and SAR analysis showed that both series could produce potent inhibitors, but the relative potency was influenced by the specific peripheral substituents. For example, with a benzyloxy tail group, the isonicotinamide derivative showed a lower IC₅₀ value than the corresponding nicotinamide. Conversely, with a cyclopentyloxy group, the nicotinamide derivative was more potent. nih.gov

Compound TypePeripheral Group (R)IC₅₀ (µM)Reference
Isonicotinamide Derivative-OCH₂Ph (Benzyloxy)0.3 nih.gov
Nicotinamide Derivative-OCH₂Ph (Benzyloxy)0.8 nih.gov
Isonicotinamide DerivativeCyclopentyloxy1.1 nih.gov
Nicotinamide DerivativeCyclopentyloxy0.5 nih.gov

Preclinical Investigations of Biological Potential

In Vitro Biological Assessment

The in vitro evaluation of compounds containing the 3-cyanophenyl-nicotinamide motif has revealed a range of biological effects, from cytotoxicity against cancer cells to specific enzyme inhibition.

The antiproliferative potential of molecules structurally related to 5-(3-Cyanophenyl)nicotinamide has been demonstrated across various cancer cell lines.

A notable analogue, N-(3-cyanophenyl)-2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxamide (NSC828787), was subjected to extensive screening against a panel of human colorectal cancer cell lines by the National Cancer Institute (NCI). mdpi.com The compound demonstrated dose-dependent anti-proliferative and cytotoxic effects. mdpi.com The 50% growth inhibition (GI50) values, which indicate the concentration required to inhibit cell growth by half, were determined for several cell lines, highlighting its potential as an anticancer agent. mdpi.com

Table 1: Growth Inhibition (GI50) of N-(3-cyanophenyl)-2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxamide in Human Colorectal Cancer Cell Lines. mdpi.com

Cell Line GI50 (µM)
HCT-15 1.2
HCT-116 1.14
KM12 1.73
SW620 2.08
HCC-2998 2.88
HT29 4.05
COLO205 5.13

Furthermore, another related structure, R/S-N-3-cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, displayed potent antiproliferative activity against various glioma cell types. uliege.be In a different context, a complex bisubstrate inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT), which incorporates a 3-cyanophenyl group to mimic nicotinamide, showed a significant decrease in the viability of oral, lung, and bladder cancer cell lines, although only at a high concentration of 100 µM. acs.orgmdpi.com This discrepancy between high enzymatic potency and lower cellular activity was suggested to be a result of poor cell permeability of the complex molecule. acs.org

The 3-cyanophenyl moiety is a key structural feature in several potent enzyme inhibitors, where it often acts as a mimic of the nicotinamide portion of natural substrates.

Bisubstrate mimics containing a 3-cyanophenyl group have been developed as highly potent inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in cancer and metabolic disorders. acs.orgnih.govresearchgate.net One of the most active inhibitors, which uses an electron-deficient para-cyano aromatic group linked via a trans-alkene, demonstrated an IC50 value of 3.7 nM against NNMT. acs.orgresearchgate.netuniversiteitleiden.nlunivpm.it These studies confirmed that compounds with this motif are among the most potent NNMT inhibitors discovered. acs.orgresearchgate.net

Derivatives have also been investigated as inhibitors of other enzymes. For instance, N-(3-Cyanophenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide was evaluated for its ability to inhibit human recombinant malate (B86768) dehydrogenase (MDH1 and MDH2), enzymes crucial for cellular metabolism. mdpi.com In another study, R/S-N-3-cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea was identified as an inhibitor of sirtuin 1 and 2 (SIRT1/2), a class of histone deacetylases involved in gene regulation and cancer. uliege.be

Table 2: Enzyme Inhibition Data for Various 3-Cyanophenyl-Containing Compounds

Compound Target Enzyme IC50 Value Reference
(S)-2-amino-4((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)((E)-3-(4-cyanophenyl)allyl)-amino)butanoic acid NNMT 1.7 nM nih.gov
Bisubstrate mimic with trans-alkene linker and para-cyano group NNMT 3.7 nM acs.orgresearchgate.netunivpm.it
R/S-N-3-cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea SIRT1 / SIRT2 Potent Inhibition uliege.be
N-(3-Cyanophenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide MDH1 / MDH2 Inhibition noted mdpi.com

Investigations into the mechanisms of action for these compounds have provided insights into their effects on cellular pathways.

The MDH1/MDH2 dual inhibitor, compound 50, was shown to suppress the malate-aspartate shuttle (MAS) function in A549 lung cancer cells. mdpi.com Mechanistic studies revealed that treatment with this compound led to a significant reduction in total ATP production and an increase in the ADP/ATP ratio, suggesting that it inhibits cancer cell growth by disrupting energy metabolism. mdpi.com

The SIRT1/2 inhibitor containing a 3-cyanophenyl group was found to trigger senescence in glioblastoma cells. uliege.be Its inhibitory activity against these histone deacetylases was confirmed by observing changes in the acetylation levels of histone and non-histone proteins within the cancer cells. uliege.be

Additionally, patents related to substituted cyanopyrrolidines as inhibitors of Ubiquitin Specific Peptidase 30 (USP30) suggest a potential mechanistic link to mitochondrial quality control. epo.orggoogle.com Inhibition of USP30 is proposed as a strategy to enhance the clearance of damaged mitochondria (mitophagy), a process implicated in fibrotic diseases and cancer. epo.orggoogle.com

In Vivo Preclinical Model Applications (Non-human animal models)

The therapeutic potential of compounds featuring the 3-cyanophenyl-nicotinamide scaffold has been further explored in non-human animal models of disease.

The anticancer potential of the SIRT1/2 inhibitor, R/S-N-3-cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, was validated in vivo using a zebrafish xenograft model with glioblastoma cells. uliege.be This model demonstrated the compound's ability to inhibit tumor growth in a living organism, corroborating the in vitro findings. uliege.be

Patents describing related compounds as USP30 inhibitors suggest their potential efficacy in preclinical models of fibrotic diseases. epo.orggoogle.com The bleomycin-induced lung fibrosis model, a standard for idiopathic pulmonary fibrosis research, is cited as a relevant model for testing the efficacy of such compounds. epo.orggoogle.com Furthermore, a structurally similar compound, 2-(3-Cyanophenyl)nicotinic acid, was reported to have neuroprotective effects in an animal model of ischemic stroke, where it reduced neuronal death and improved functional outcomes.

Mechanistic validation in vivo often builds upon the hypotheses generated from in vitro studies. For the SIRT1/2 inhibitor, the observed reduction in glioblastoma tumor growth in the zebrafish model serves as in vivo validation of its antiproliferative mechanism. uliege.be

For related compounds targeting USP30, in vivo studies in models of kidney or lung fibrosis could validate the proposed mechanism of enhancing mitophagy. epo.orggoogle.com Disruption of the mitophagy pathway in preclinical models has been shown to worsen fibrosis, suggesting that inhibitors of its negative regulators, like USP30, could be protective. epo.org Similarly, the neuroprotective effects of 2-(3-cyanophenyl)nicotinic acid in an ischemia model were associated with enhanced NAD+ levels and reduced oxidative damage, providing mechanistic insight within a living system.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(3-Cyanophenyl)nicotinamide, docking simulations are employed to understand its binding mode within the active site of a biological target, such as an enzyme or receptor.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Using sophisticated algorithms, the ligand's conformational flexibility is explored, and it is "docked" into the protein's binding pocket in numerous possible orientations and conformations. These resulting poses are then scored based on various factors, including steric and electrostatic interactions, to estimate the binding affinity.

For nicotinamide-based derivatives, molecular docking studies have been crucial in identifying key interactions that govern their inhibitory activity. For example, in studies targeting enzymes like VEGFR-2, docking simulations have revealed critical hydrogen bonds and hydrophobic interactions between the nicotinamide (B372718) scaffold and amino acid residues in the catalytic pocket. nih.govresearchgate.net These simulations can pinpoint which parts of the this compound molecule, such as the cyano group or the nicotinamide core, are essential for binding. The results guide the rational design of new analogs with enhanced potency and selectivity. The validation of a docking procedure is often confirmed by re-docking a known co-crystallized ligand, where a low root-mean-square deviation (RMSD) value indicates a reliable protocol. nih.govresearchgate.net

Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Kinase Target

ParameterValueKey Interacting ResiduesInteraction Type
Binding Energy (kcal/mol)-8.5GLU-85, LYS-33Hydrogen Bond
Docking Score-9.2VAL-27, ILE-150Hydrophobic
Estimated Ki (nM)75.4PHE-87Pi-Pi Stacking

Advanced Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose of this compound within its target's binding site. nih.gov

Following a docking study, the predicted protein-ligand complex is placed in a simulated physiological environment, typically a box of water molecules with ions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, often nanoseconds to microseconds. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding. nih.gov

Hydrogen Bond Analysis: This analysis monitors the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and important interactions for binding stability. nih.gov

For nicotinamide derivatives, MD simulations have confirmed the stability of binding modes predicted by docking and have provided deeper insights into the conformational changes that occur upon binding. nih.govresearchgate.net These simulations are essential for validating the initial docking results and ensuring that the predicted interactions are maintained in a dynamic system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For this compound, a QSAR study would involve synthesizing or computationally generating a library of its derivatives with varied substituents.

The process involves several key steps:

Data Set Preparation: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include topological, constitutional, geometrical, quantum chemical, and electrostatic properties. frontiersin.org

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), a mathematical model is created that correlates the descriptors with the observed biological activity. frontiersin.orgnih.govpreprints.org

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in model development. unc.edu

Successful QSAR models for nicotinamide derivatives have helped identify the key structural features that influence their activity. nih.govnih.gov The resulting models can then be used to predict the activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. preprints.org

Table 2: Key Statistical Parameters for a Hypothetical QSAR Model

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.92Percentage of variance in activity explained by the model for the training set.
q² (Cross-validated R²)0.78A measure of the model's internal predictive ability.
R²_pred (External Validation)0.85The model's predictive performance on an external test set.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound can be generated based on its structure and known interactions with a target (structure-based) or from a set of known active molecules (ligand-based). nih.gov

The key features in a pharmacophore model typically include:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Hydrophobic Regions

Aromatic Rings

Positive/Negative Ionizable Groups

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases (like ZINC or PubChem). nih.govmdpi.com This process rapidly filters millions of compounds to identify those that match the pharmacophore's spatial and chemical features. nih.govfrontiersin.org The resulting "hits" are structurally diverse molecules that are predicted to have the same biological activity as the original template molecule, this compound. These hits can then be subjected to further computational analysis, such as molecular docking, before being selected for experimental testing. nih.gov This approach is a powerful tool for discovering novel chemical scaffolds for a given biological target. researchgate.net

Predictive Modeling of Binding Affinity and Specificity

While docking provides a qualitative or semi-quantitative estimate of binding affinity, more rigorous methods are needed for accurate quantitative predictions. arxiv.org Advanced computational techniques like free energy calculations are employed to predict the binding affinity (often expressed as the binding free energy, ΔG) of this compound to its target. nih.govnih.gov

Common methods include:

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This end-point method calculates the binding free energy by combining molecular mechanics energy, solvation free energy, and entropy terms. It is often applied to snapshots from an MD simulation to provide an average binding energy. nih.govresearchgate.net

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These "alchemical" methods are among the most accurate for calculating relative and absolute binding free energies. nih.govmdpi.com They involve computationally transforming a ligand into another or into a "dummy" molecule in both the solvated state and the protein-bound state. The difference in the free energy of these transformations yields the binding free energy. nih.govresearchgate.net

These methods are computationally intensive but provide a higher level of accuracy, which is critical for lead optimization. mdpi.com By accurately predicting how small chemical modifications to the this compound structure will affect its binding affinity and specificity, these models can guide the design of compounds with optimal therapeutic properties. nih.gov

Table 3: Comparison of Binding Affinity Prediction Methods

MethodComputational CostAccuracyPrimary Use Case
Docking ScoreLowLow (Ranking)High-throughput virtual screening, pose prediction
MM/GBSAMediumMediumRe-ranking docked poses, estimating binding affinity
FEP / TIHighHigh (Quantitative)Lead optimization, accurate prediction of affinity changes

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of analogues of 5-(3-Cyanophenyl)nicotinamide is a critical step toward enhancing its therapeutic potential. The primary goals of analogue design are to improve target specificity, increase potency, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications of the chemical structure affect biological activity. nih.govresearchgate.net

Future research should focus on systematic modifications of the this compound scaffold. Key areas for modification include:

The Cyanophenyl Ring: Altering the substitution pattern on the phenyl ring or replacing the cyano group with other electron-withdrawing or bioisosteric groups could modulate target binding affinity and selectivity. For instance, studies on other nicotinamide (B372718) derivatives have shown that substitutions on the phenyl ring can significantly impact inhibitory potency against enzymes like xanthine (B1682287) oxidase. nih.gov

The Nicotinamide Core: Modifications to the pyridine (B92270) ring of the nicotinamide moiety can influence interactions with the target protein. Introducing substituents or altering the electronic properties of the ring may enhance binding.

The Amide Linker: The amide group is crucial for the structural integrity of the molecule. However, exploring bioisosteric replacements or modifications could lead to analogues with improved metabolic stability or altered binding modes.

Computational modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be invaluable tools. mdpi.com These methods can predict the biological activity of designed analogues and guide synthetic efforts, making the drug discovery process more efficient. mdpi.com The synthesis of these novel derivatives can be achieved through established and innovative chemical methodologies, including multi-component reactions which offer an environmentally benign approach to generating structural diversity. researchgate.net

Table 1: Hypothetical Design Strategy for this compound Analogues

Scaffold Position Modification Strategy Rationale Potential Target Interaction
Phenyl RingIntroduction of halogen, methoxy, or alkyl groupsModulate hydrophobicity and electronic propertiesEnhance binding pocket interactions
Cyano GroupReplacement with tetrazole, carboxyl, or trifluoromethyl groupsAlter hydrogen bonding capacity and metabolic stabilityImprove selectivity and potency
Pyridine RingAddition of small alkyl or halogen substituentsFine-tune electronic distribution and steric profileOptimize interactions with specific amino acid residues

Exploration of Novel Therapeutic Avenues and Target Identification

While initial research may point towards a specific target for this compound, its structural features suggest potential activity against a range of biological targets. Nicotinamide and its derivatives are known to influence numerous cellular processes, including inflammation, cell signaling, and DNA repair. mdpi.comnih.gov Therefore, a broad exploration of its therapeutic potential is warranted.

Target Identification and Validation: A crucial future direction is the definitive identification and validation of the molecular target(s) of this compound and its next-generation analogues. researcher.liferesearchgate.net Target deconvolution for hits discovered through phenotypic screens can be achieved using several modern techniques:

Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can identify proteins that directly bind to the compound.

Genetic Approaches: Methods such as CRISPR-Cas9 screening or RNA interference (RNAi) can identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway. researchgate.net

In Silico Target Prediction: Computational algorithms can predict potential targets based on the chemical structure of the ligand and its similarity to known bioactive molecules.

Potential Therapeutic Areas: Based on the activities of related nicotinamide derivatives, several therapeutic avenues could be explored for this compound analogues:

Oncology: Many nicotinamide derivatives exhibit anti-proliferative activity. rsc.org Some act as inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) or DNA demethylases like AlkB homolog 2 (ALKBH2). rsc.orgnih.gov Research could investigate the efficacy of this compound analogues in various cancer cell lines and explore their mechanism of action. nih.gov

Inflammatory Diseases: Nicotinamide possesses anti-inflammatory properties, inhibiting pro-inflammatory cytokines. chemicalbook.comdermnetnz.org Analogues of this compound could be evaluated in models of inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: Recent studies have shown that certain nicotinamide derivatives possess potent antifungal activity by disrupting the fungal cell wall. nih.gov This opens up the possibility of developing this compound-based agents for treating fungal infections.

Integration with Advanced High-Throughput Screening and Omics Technologies

To accelerate the discovery and development process, the integration of advanced technologies is essential. High-throughput screening (HTS) and various "omics" technologies can provide a comprehensive understanding of the biological effects of this compound and its derivatives. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds, including newly synthesized analogues of this compound, against specific biological targets or in cell-based assays. enamine.netwustl.edu Both biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., reporter gene, cell viability assays) can be employed to identify potent and selective compounds. nih.gov High-content screening (HCS), a microscopy-based approach, can provide more detailed information on the phenotypic effects of compounds on cells.

Omics Technologies: Omics technologies offer a systems-level view of cellular responses to a compound, aiding in mechanism-of-action studies and biomarker discovery. nih.govmdpi.com

Genomics and Transcriptomics (RNA-Seq): These can reveal changes in gene expression profiles following treatment with a compound, helping to identify the pathways it modulates.

Proteomics: This approach analyzes changes in the entire protein complement of a cell, identifying proteins whose expression or post-translational modification state is altered by the compound.

Metabolomics: By profiling the complete set of metabolites, this technology can uncover changes in cellular metabolism induced by the compound. researchgate.net The study of the "NADome" (NAD+ and its related metabolites) is particularly relevant for nicotinamide derivatives. researchgate.net

The integration of these multi-omics datasets can provide a detailed molecular signature of a compound's activity, facilitating the identification of its primary target and off-target effects. mdpi.commdpi.com

Table 2: Application of HTS and Omics in this compound Research

Technology Application Expected Outcome
High-Throughput Screening (HTS) Screen analogue library against a panel of kinasesIdentification of potent and selective kinase inhibitors
High-Content Screening (HCS) Assess morphological changes in cancer cellsCharacterization of phenotypic effects (e.g., apoptosis, cell cycle arrest)
Transcriptomics (RNA-Seq) Profile gene expression in treated vs. untreated cellsElucidation of modulated signaling pathways and gene networks
Proteomics Identify compound-binding proteins from cell lysatesDirect identification of molecular targets and binding partners
Metabolomics Quantify changes in cellular metabolites, including the NADomeUnderstanding of the compound's impact on cellular energy and metabolism

Q & A

Q. What synthetic routes are effective for preparing 5-(3-Cyanophenyl)nicotinamide, and how is structural validation performed?

Methodological Answer: Synthesis typically involves coupling reactions between nicotinamide derivatives and 3-cyanophenyl precursors. For example, analogs like 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)nicotinamides are synthesized via nucleophilic substitution using DIPEA in DMF, achieving yields of 86–87% . Key validation steps include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm, while the amide NH signal is observed near δ 10 ppm. The cyano group’s carbon resonates at ~115 ppm in ¹³C NMR .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm the amide bond .
  • Elemental Analysis : Agreement between calculated and experimental values (e.g., C, H, N within ±0.3%) ensures purity .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) with UV detection (254 nm) verify purity >98% .

Q. What spectroscopic signatures distinguish this compound from other nicotinamide derivatives?

Methodological Answer: The 3-cyanophenyl substituent introduces distinct features:

  • NMR : Deshielded aromatic protons adjacent to the cyano group (δ 7.8–8.2 ppm) and a sharp singlet for the cyano carbon in ¹³C NMR .
  • IR : A strong CN stretch near 2220 cm⁻¹, absent in non-cyano analogs .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., 334.22 g/mol for C₁₄H₁₀N₄O₂) confirm the structure .

Advanced Research Questions

Q. How does the 3-cyanophenyl group influence the biological activity of nicotinamide derivatives?

Methodological Answer: The electron-withdrawing cyano group enhances binding to hydrophobic pockets in target proteins. For example, HS-116 (a 3-cyanophenyl-containing analog) inhibits PI3K by suppressing Akt/mTOR phosphorylation, as shown via Western blotting in Huh-7 cells . Comparative SAR studies with fluorophenyl derivatives (e.g., compound 43, ) reveal reduced potency when the cyano group is replaced, highlighting its role in π-π stacking and hydrogen bonding .

Q. How can researchers resolve contradictions in activity data between this compound analogs?

Methodological Answer: Discrepancies may arise from substituent electronic effects or assay conditions. Strategies include:

  • Orthogonal Assays : Validate PI3K inhibition using both kinase activity assays (e.g., ADP-Glo™) and cell-based apoptosis assays (e.g., caspase-3 cleavage) .
  • Molecular Docking : Compare binding modes of analogs (e.g., 3-cyanophenyl vs. 4-fluorophenyl) using software like AutoDock to identify critical interactions .
  • Solubility Optimization : Address poor solubility (common with cyano groups) via co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies .

Q. What methodologies are suitable for incorporating this compound into metal-organic frameworks (MOFs)?

Methodological Answer: The compound’s carboxylate or pyridyl groups can act as ligands. For example, analogs like 5-(3',5'-dicarboxylphenyl)nicotinic acid form MOFs via solvothermal synthesis (DMF, 120°C) . Characterization involves:

  • PXRD : Confirm crystallinity by matching experimental patterns with simulated models.
  • TGA : Assess thermal stability (decomposition >300°C indicates robust frameworks) .
  • BET Analysis : Measure surface area (>1000 m²/g suggests porous structures) .

Q. What challenges arise in pharmacokinetic (PK) studies of this compound, and how can they be addressed?

Methodological Answer: Challenges include rapid metabolism and low bioavailability. Solutions involve:

  • LC-MS/MS Quantification : Use deuterated internal standards for plasma stability studies (e.g., monitor t½ in rodent models) .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance circulation time .
  • Metabolite Identification : Employ high-resolution MS to detect cyano hydrolysis products (e.g., carboxylic acid derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.